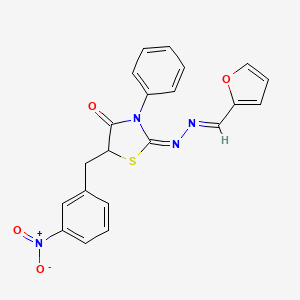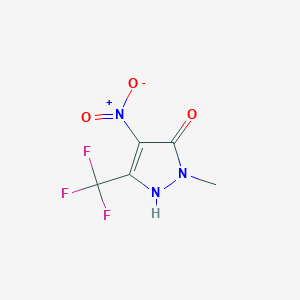![molecular formula C12H15N3O3 B12989667 2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine](/img/structure/B12989667.png)
2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and dioxane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with appropriate aldehydes or ketones to form the imidazo[1,2-a]pyridine core. The dioxane ring can be introduced through nucleophilic substitution reactions involving dioxane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Applications De Recherche Scientifique
2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,4-Dioxan-2-yl)pyrimidin-4-amine: Shares the dioxane moiety but has a pyrimidine ring instead of imidazo[1,2-a]pyridine.
2-((1,4-Dioxan-2-yl)methoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one: Contains both dioxane and pyridine moieties but differs in the overall structure.
Uniqueness
2-(1,4-Dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine is unique due to its specific combination of the imidazo[1,2-a]pyridine and dioxane rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H15N3O3 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C12H15N3O3/c1-16-10-4-12-14-9(6-15(12)5-8(10)13)11-7-17-2-3-18-11/h4-6,11H,2-3,7,13H2,1H3 |
Clé InChI |
DKQGOYLOJPVMRE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC(=CN2C=C1N)C3COCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Propyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12989663.png)


![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B12989675.png)
